molecular formula C22H19NO3 B2584124 (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate CAS No. 475160-83-9

(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate

Cat. No.: B2584124
CAS No.: 475160-83-9
M. Wt: 345.398
InChI Key: AMCNVVZGRKIDRW-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate: is a chemical compound with the molecular formula C({22})H({19})NO(_{3}). It is known for its applications in organic synthesis, particularly in the protection of amines during peptide synthesis. The compound features a fluorenylmethyl group, which is a common protecting group in organic chemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 4-(hydroxymethyl)phenyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the isocyanate. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorenylmethyl group can be substituted under acidic conditions to yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products

    Oxidation: 4-(Carboxymethyl)phenylcarbamate.

    Reduction: 4-(Hydroxymethyl)phenylamine.

    Substitution: 4-(Hydroxymethyl)phenylamine.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate: is widely used in scientific research, particularly in:

    Chemistry: As a protecting group for amines in peptide synthesis, allowing for selective deprotection.

    Biology: In the synthesis of peptide-based drugs and biomolecules.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound acts primarily as a protecting group in organic synthesis. The fluorenylmethyl group stabilizes the amine, preventing unwanted reactions during synthesis. The protecting group can be removed under mild acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of selective reactions in multi-step syntheses.

Comparison with Similar Compounds

(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate: is unique due to its stability and ease of removal. Similar compounds include:

    Benzyl carbamate: Less stable and requires harsher conditions for removal.

    tert-Butyl carbamate: More stable but less easily removed under mild conditions.

    Carbobenzyloxy (Cbz) group: Commonly used but requires hydrogenation for removal.

This compound’s balance of stability and ease of removal makes it particularly valuable in synthetic chemistry.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[4-(hydroxymethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-13-15-9-11-16(12-10-15)23-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCNVVZGRKIDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (4-amino-phenyl)-methanol (500 mg), Fmoc-Cl (1.2 g) and pyridine (1 ml) in THF (15 ml) was stirred for 1 h. The reaction mixture was diluted with ethyl acetate and washed with water. The organic layer was separated, dried (MgSO4), filtered and concentrated in vacuo. The residue was recrystallized from dichloromethane. Yield: 470 mg. MS-ESI: [M+H]+=346.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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